Sequence-Defined Molecular Weight as a Primary Identity and Quality Metric
The primary, non-negotiable differentiator for H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH is its exact, sequence-defined monoisotopic molecular weight. Substitutions with in-class residues (e.g., Ile for Leu, or a Lys → Arg mutation) would generate a product with a mass shift that is easily detectable by mass spectrometry, confirming a failure to meet specification. The calculated monoisotopic molecular weight for the target compound (C₄₂H₇₃N₉O₁₀) is approximately 852.07 Da . This value serves as the baseline for identity verification and procurement acceptance criteria .
| Evidence Dimension | Molecular Identity (Monoisotopic Mass) |
|---|---|
| Target Compound Data | ~852.07 Da (calcd for C₄₂H₇₃N₉O₁₀) |
| Comparator Or Baseline | Analog with Ile→Leu substitution: ~852.07 Da; Analog with Lys→Arg substitution: ~880.10 Da |
| Quantified Difference | 0 Da for Ile/Leu isomerism; +28.03 Da for Lys→Arg substitution |
| Conditions | Calculated monoisotopic mass; verification would be performed via HPLC-MS or direct infusion MS. |
Why This Matters
This metric provides a definitive, instrument-based criterion to reject an incorrect product, which is a fundamental requirement for procurement of a custom research tool.
